2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(thiophen-2-ylmethyl)acetamide
Description
This compound features a pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide core substituted with a p-tolyl group at position 4 and an acetamide moiety at position 2, which is further functionalized with a thiophen-2-ylmethyl group. The sulfone (1,1-dioxide) group enhances electrophilicity and hydrogen-bond acceptor capacity, while the thiophene and p-tolyl substituents contribute to lipophilicity and π-π stacking interactions. Its synthesis likely involves cyclization and nucleophilic substitution steps, as seen in analogous thiadiazine derivatives (e.g., ).
Properties
IUPAC Name |
2-[4-(4-methylphenyl)-1,1-dioxo-3H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]-N-(thiophen-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S2/c1-15-6-8-16(9-7-15)24-14-23(13-19(25)22-12-17-4-3-11-28-17)29(26,27)18-5-2-10-21-20(18)24/h2-11H,12-14H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUMYDGGJNHZMRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CN(S(=O)(=O)C3=C2N=CC=C3)CC(=O)NCC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural Features of Analogous Compounds
Key Observations :
- Core Heterocycle: The pyrido-thiadiazine system in the target compound differs from benzothiazine () and thieno-pyrimidinone () cores, impacting aromatic interactions and metabolic stability.
- Substituents : The thiophen-2-ylmethyl group distinguishes it from simpler aryl/heteroaryl substituents (e.g., p-tolyl in ), increasing lipophilicity (logP ~3.5 estimated) compared to the more polar piperazine derivatives in .
- Functional Groups: The sulfone and acetamide groups are shared with USP Torsemide analogs (), but the absence of a ketone (as in ) reduces hydrogen-bond donor capacity .
Key Observations :
- The target compound’s synthesis may parallel ’s method, utilizing nucleophilic substitution (e.g., acetamide coupling) and cyclization under mild conditions.
- Contrastingly, thieno-pyrimidinone derivatives () require chloroacetyl chloride and heating, suggesting higher reactivity of the thiophene system .
Physicochemical and Pharmacological Properties
Table 3: Comparative Physicochemical Data
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